molecular formula C15H23N3O3S B2597471 Ethyl 6-methyl-2-oxo-4-((2-(piperidin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate CAS No. 899727-21-0

Ethyl 6-methyl-2-oxo-4-((2-(piperidin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2597471
CAS No.: 899727-21-0
M. Wt: 325.43
InChI Key: IRHIBEJZQWOQLT-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-oxo-4-((2-(piperidin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of dihydropyrimidines

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-(2-piperidin-1-ylethylsulfanyl)-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-3-21-14(19)12-11(2)16-15(20)17-13(12)22-10-9-18-7-5-4-6-8-18/h3-10H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHIBEJZQWOQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCCN2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-2-oxo-4-((2-(piperidin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate typically involves the Biginelli reaction. This reaction is a three-component condensation involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually catalyzed by a Brønsted or Lewis acid, such as hydrochloric acid or acetic acid, and is carried out under reflux conditions in ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-oxo-4-((2-(piperidin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethyl ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to ethyl 6-methyl-2-oxo-4-((2-(piperidin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate. For instance, derivatives of pyrimidines have shown efficacy against various viral infections by inhibiting viral replication mechanisms. The incorporation of piperidine enhances the binding affinity to viral targets, making it a candidate for further development as an antiviral agent .

Anticancer Properties

Pyrimidine derivatives are recognized for their anticancer activities. This compound may exhibit cytotoxic effects on cancer cell lines through mechanisms such as:

  • Inhibition of key signaling pathways (e.g., MAPK and PI3K pathways).
  • Induction of apoptosis in tumor cells.

Studies have indicated that modifications to the piperidine ring can significantly affect the compound's potency against cancer cell lines .

Case Study 1: Antiviral Efficacy

In a recent study published in a medicinal chemistry journal, a series of pyrimidine derivatives were synthesized and evaluated for their antiviral activity against influenza viruses. Ethyl 6-methyl-2-oxo compounds demonstrated promising results in inhibiting viral replication in vitro, with IC50 values indicating effective concentration ranges .

Case Study 2: Anticancer Activity

A comparative study assessed various pyrimidine-based compounds for their anticancer properties against breast and lung cancer cell lines. Ethyl 6-methyl-2-oxo derivatives exhibited significant cytotoxic effects, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry and Western blot analyses .

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-2-oxo-4-((2-(piperidin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-methyl-2-oxo-4-((2-(piperidin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate is unique due to the presence of the piperidin-1-yl group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

Ethyl 6-methyl-2-oxo-4-((2-(piperidin-1-yl)ethyl)thio)-1,2-dihydropyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Structure and Properties

The molecular formula of this compound is C16H22N2O3SC_{16}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 306.43 g/mol. The compound is characterized by the presence of a piperidine ring, which is known to enhance biological activity due to its ability to interact with various biological targets.

Antibacterial Activity

Recent studies have shown that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, a study reported that certain pyrimidine derivatives demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.25 μg/mL to 1 μg/mL .

CompoundTarget BacteriaMIC (μg/mL)
Pyrimidine Derivative AS. aureus0.25
Pyrimidine Derivative BE. faecalis0.5
Ethyl 6-methyl...S. aureusNot yet evaluated

Antifungal Activity

The compound has also shown promising antifungal activity. In vitro studies indicated that it could inhibit the growth of various fungal strains, although specific MIC values for this compound are yet to be established in published literature.

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. A recent study indicated that similar compounds could induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest at the G2/M phase .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Interaction with DNA : Some pyrimidines can intercalate with DNA or inhibit topoisomerases, leading to disruption of replication in cancer cells.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell survival.

Case Studies

Several case studies have highlighted the effectiveness of pyrimidine derivatives in clinical settings:

  • Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of a similar pyrimidine derivative in treating infections caused by resistant strains of bacteria, demonstrating significant reductions in bacterial load within 48 hours .
  • Anticancer Trials : Preclinical trials involving animal models have shown that compounds structurally related to Ethyl 6-methyl... can significantly reduce tumor size and improve survival rates when administered at specific dosages .

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